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Compound of Interest

Compound Name: (2S)-2-aminobutyramide

Cat. No.: B555800

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-
aminobutyramide, a key chiral intermediate in the synthesis of various pharmaceuticals. The
intended audience for this document includes researchers, scientists, and professionals in the
field of drug development and chemical analysis. This guide presents available experimental
Nuclear Magnetic Resonance (NMR) data and theoretical analyses for Infrared (IR)
Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and
a visual workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for (2S)-2-aminobutyramide.

Table 1: Nuclear Magnetic Resonance (NMR) Data for
(2S)-2-aminobutyramide.[1]

'H NMR (400 MHz, DMSO-de)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.88 S -NHz (amide)
7.52 S -NHz (amide)
3.69 t 6.1 H-2
1.79-1.69 m H-3
0.88 t 7.5 H-4

13C NMR (101 MHz, DMSO-ds)
Chemical Shift (6) ppm Assignment
170.34 C-1(C=0)
53.22 C-2
24.22 C-3
9.04 C-4

Note: NMR data is for the free base form of (2S)-2-aminobutyramide.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data for

(2S)-2-aminobutyramide.

Experimental IR data for (2S)-2-aminobutyramide was not available in the searched

resources. The following table is based on characteristic vibrational frequencies for its

functional groups.
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Wavenumber (cm~—?) Vibration Type Functional Group

3400 - 3100 N-H stretch Primary amine, Primary amide
2960 - 2850 C-H stretch Alkyl (CHs, CHz2)

~1680 - 1630 C=0 stretch (Amide I) Primary amide

~1650 - 1580 N-H bend (Amide II) Primary amide

~1400 C-N stretch Amine

Table 3: Predicted Mass Spectrometry (MS) Data for
(2S)-2-aminobutyramide.

Experimental mass spectrometry fragmentation data for (2S)-2-aminobutyramide was not
available in the searched resources. The following table is based on the molecular weight of
the free base (102.13 g/mol ) and common fragmentation patterns for amino acid amides.

m/z Proposed Fragment Notes

102 [M]*+ Molecular ion

85 [M - NHs]* Loss of ammonia

74 [M - CzH4]* McLafferty rearrangement

cg M - CaHs - H* Alpha-cleavage with H
rearrangement

44 [CONH2]* Amide fragment

28 [C2Ha4]* Ethyl fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of (2S)-2-aminobutyramide (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). The solution is filtered through a glass wool plug into
a5 mm NMR tube. 'H and 3C NMR spectra are recorded on a 400 MHz spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard, using the residual solvent peak as a reference.

Fourier-Transform Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of (2S)-2-aminobutyramide is finely ground with
potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded
using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400
cm~1. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using an electron ionization (El) source coupled with a
quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced
into the ion source, where it is vaporized and bombarded with a 70 eV electron beam. The
resulting positively charged fragments are accelerated and separated based on their mass-to-
charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical entity such as (2S)-2-aminobutyramide.
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Workflow for Spectroscopic Analysis of (2S)-2-aminobutyramide
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b555800?utm_src=pdf-body-img
https://www.benchchem.com/product/b555800?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c8/ob/c8ob03088j/c8ob03088j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of (2S)-2-aminobutyramide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555800#spectroscopic-data-of-2s-2-
aminobutyramide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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